3-{[1-(2-Ethoxyacetyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{[1-(2-Ethoxyacetyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-Ethoxyacetyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methyl-3,4-dihydroquinazolin-4-one with 1-(2-ethoxyacetyl)piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2-Ethoxyacetyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
3-{[1-(2-Ethoxyacetyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(2-Ethoxyacetyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methyl-3,4-dihydroquinazolin-4-one and its analogs.
Piperidine Derivatives: Compounds like 1-(2-ethoxyacetyl)piperidine and its related structures.
Uniqueness
What sets 3-{[1-(2-Ethoxyacetyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one apart is its unique combination of the quinazolinone and piperidine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C19H25N3O3 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-[[1-(2-ethoxyacetyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C19H25N3O3/c1-3-25-13-18(23)21-10-8-15(9-11-21)12-22-14(2)20-17-7-5-4-6-16(17)19(22)24/h4-7,15H,3,8-13H2,1-2H3 |
InChI Key |
HAUIJIOPFBDOAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)CN2C(=NC3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
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